N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

N-(Furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide (CAS 879944-89-5) is a synthetic heterocyclic compound bearing a furan ring tethered via a methylene bridge to a 1H-tetrazol-5-yl-acetamide scaffold. With a molecular weight of 207.19 Da and formula C8H9N5O2, it belongs to the class of tetrazole-containing acetamides frequently employed as screening compounds and synthetic intermediates in medicinal chemistry.

Molecular Formula C8H9N5O2
Molecular Weight 207.19 g/mol
Cat. No. B12132203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide
Molecular FormulaC8H9N5O2
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)CC2=NNN=N2
InChIInChI=1S/C8H9N5O2/c14-8(4-7-10-12-13-11-7)9-5-6-2-1-3-15-6/h1-3H,4-5H2,(H,9,14)(H,10,11,12,13)
InChIKeyMOWGBGREIZTAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide – Chemical Identity and Procurement Baseline for Tetrazole-Acetamide Building Blocks


N-(Furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide (CAS 879944-89-5) is a synthetic heterocyclic compound bearing a furan ring tethered via a methylene bridge to a 1H-tetrazol-5-yl-acetamide scaffold [1]. With a molecular weight of 207.19 Da and formula C8H9N5O2, it belongs to the class of tetrazole-containing acetamides frequently employed as screening compounds and synthetic intermediates in medicinal chemistry [1]. The tetrazole moiety serves as a recognized carboxylic acid bioisostere, conferring enhanced metabolic stability and modulated physicochemical properties, while the furan-2-ylmethyl substituent introduces distinct electronic character compared to simpler aryl analogs .

Why N-(Furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide Cannot Be Replaced by Generic Tetrazole-Acetamide Analogs


The furan-2-ylmethyl substituent is not a passive structural feature; it dictates both the compound's physicochemical profile and its potential biological recognition. Compared to the phenyl analog N-phenyl-2-(1H-tetrazol-5-yl)acetamide, the furan oxygen introduces an additional hydrogen-bond acceptor and alters the electronic distribution of the aromatic ring, which can modify target binding geometry as demonstrated by X-ray crystallography of related tetrazole inhibitors [1]. The presence of the methylene spacer between the furan and amide nitrogen creates conformational flexibility that is absent in directly N-linked tetrazole-amine derivatives [2]. Generic substitution with a simple benzyl or alkyl acetamide would eliminate the oxygen-mediated interactions and perturb the compound's lipophilicity (XLogP3-AA = -0.7), hydrogen-bond donor/acceptor counts, and topological polar surface area (96.7 Ų), all of which are critical for both screening hit behavior and downstream lead optimization [3].

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide vs. Closest Analogs


Computational Physicochemical Profile vs. N-Phenyl-2-(1H-tetrazol-5-yl)acetamide

The furan-2-ylmethyl substituent reduces lipophilicity and increases hydrogen-bond acceptor capacity relative to the phenyl analog. N-(Furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide has a computed XLogP3-AA of -0.7, compared to an estimated +0.3 to +0.5 for N-phenyl-2-(1H-tetrazol-5-yl)acetamide, representing a reduction of approximately 1.0–1.2 log units [1]. The topological polar surface area (TPSA) is 96.7 Ų, driven by the additional furan oxygen contributing to a total of 5 hydrogen-bond acceptors versus 4 for the phenyl analog [1]. This altered polarity profile may influence solubility, permeability, and off-target binding propensity in screening campaigns.

Physicochemical profiling Drug-likeness Lead optimization

Tetrazole as Carboxylic Acid Bioisostere: Class-Level Metabolic Stability Advantage

The 1H-tetrazol-5-yl moiety is a well-established carboxylic acid bioisostere. Literature data indicates that replacement of a carboxylic acid with a tetrazole typically results in improved metabolic stability due to resistance to Phase II glucuronidation and β-oxidation, while retaining comparable pKa (~4.5–4.9 for tetrazole vs. ~4.2–4.5 for carboxylic acids) . For the target compound, this bioisosteric replacement of 2-(1H-tetrazol-5-yl)acetic acid with the corresponding acetamide further eliminates the ionizable acid center, potentially improving membrane permeability. No direct microsomal stability data for the target compound were identified.

Bioisosterism Metabolic stability Drug design

Synthetic Accessibility from Commercial Precursor: 1H-Tetrazole-5-acetic Acid

N-(Furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide is preparatively accessible via direct amide coupling of commercially available 1H-tetrazole-5-acetic acid (CAS 21743-75-9, 96% purity, mp 180–183 °C) with furfurylamine . Sigma-Aldrich explicitly lists this compound as a documented application of 1H-tetrazole-5-acetic acid, indicating a validated synthetic route . In contrast, the closely related N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives require a multi-step synthesis involving thiourea intermediates and mercury(II) chloride-mediated cyclodesulfurization, as reported by Pańczyk-Straszak et al., which involves higher synthetic complexity and toxic reagents [1].

Synthetic accessibility Building block procurement Amide coupling

Carbonic Anhydrase Inhibition Potential Inferred from Analog N-Phenyl-2-(1H-tetrazol-5-yl)acetamide

The phenyl analog N-phenyl-2-(1H-tetrazol-5-yl)acetamide has been co-crystallized with human carbonic anhydrase II (PDB: 9GU7, resolution 1.35 Å), revealing that the tetrazole ring directly coordinates the active-site zinc ion [1]. The reported series exhibited inhibition constants spanning submicromolar to low-micromolar ranges (0.62–19.6 μM) against a panel of human CA isoforms [1]. The furan-2-ylmethyl analog possesses the identical tetrazole-acetamide zinc-binding pharmacophore, but with a heterocyclic substituent that may modulate isoform selectivity through differential interactions with the CA active-site rim. Direct inhibition data for the target compound are not yet available, but the tetrazole chemotype has been validated as a novel zinc binder distinct from classical sulfonamides [1].

Carbonic anhydrase inhibition Zinc-binding chemotype X-ray crystallography

Antimicrobial Activity Differentiation: Acetamide Linker vs. Direct Amine in Tetrazole-Furan Derivatives

The directly linked N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives reported by Pańczyk-Straszak et al. demonstrated antimicrobial activity against Staphylococcus epidermidis clinical strains, with the most potent compound (compound 6) achieving MIC values of 2–4 µg/mL [1]. These amine derivatives were also non-cytotoxic against normal HaCaT cell lines by MTT assay [1]. The target compound N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide contains an acetamide linker that introduces an additional carbonyl hydrogen-bond acceptor and alters the conformational relationship between the furan and tetrazole rings compared to the direct amine linkage. Direct antimicrobial data for the acetamide-linked compound are not available in the public domain.

Antimicrobial screening Structure-activity relationship Staphylococcus epidermidis

Recommended Application Scenarios for N-(Furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide in Research and Procurement


Fragment-Based Drug Discovery Screening Libraries

With a molecular weight of 207.19 Da, XLogP3 of -0.7, and TPSA of 96.7 Ų [1], this compound falls within favorable fragment-like property space (MW < 250, logP < 3, TPSA < 120). The tetrazole-acetamide scaffold provides a zinc-binding warhead validated for carbonic anhydrase inhibition [2], while the furan-2-ylmethyl group offers a distinct vector for fragment growing or merging strategies. Procurement of this compound is justified for inclusion in metalloenzyme-targeted fragment libraries where non-sulfonamide zinc binders are sought.

Comparative SAR Studies Against N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Antimicrobial Leads

The published antimicrobial activity of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (MIC 2–4 µg/mL against S. epidermidis) [1] establishes a benchmark for exploring linker-dependent SAR. The target compound replaces the direct amine linkage with an acetamide spacer, introducing a carbonyl group that alters both conformation and hydrogen-bonding capacity. Procurement enables systematic evaluation of linker effects on antimicrobial potency and cytotoxicity, potentially identifying derivatives with improved selectivity indices.

Carbonic Anhydrase Isoform Selectivity Profiling

The discovery that tetrazole is a novel zinc-binding chemotype for carbonic anhydrase inhibition, with N-phenyl-2-(1H-tetrazol-5-yl)acetamide co-crystallized in CA II (PDB 9GU7, 1.35 Å) [1], opens the door for isoform-selectivity screening of structurally diverse analogs. The furan-2-ylmethyl substituent may engage the CA active-site rim differently than the phenyl analog, potentially shifting selectivity toward tumor-associated isoforms CA IX and CA XII. Procurement is warranted for CA isoform profiling panels.

Synthetic Methodology Development for Tetrazole-Acetamide Libraries

The validated one-step amide coupling route from commercially available 1H-tetrazole-5-acetic acid (CAS 21743-75-9, 96% purity, mp 180–183 °C) and furfurylamine [1] provides a robust synthetic entry point for generating diverse tetrazole-acetamide libraries. The compound serves as both a product and a synthetic benchmark for optimizing coupling conditions (e.g., HATU, EDC/HOBt, or mixed anhydride methods) that can be generalized to other amine inputs, accelerating library production for hit-to-lead programs.

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